Benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino-

Description

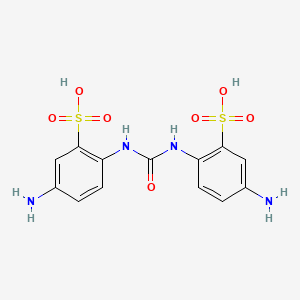

Benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino-, identified by CAS RN 4439-20-7 , is a sulfonic acid derivative featuring a central carbonyldiimino (-N-C(=O)-N-) bridge connecting two 5-aminobenzenesulfonic acid moieties. This structure confers unique reactivity and solubility due to the sulfonic acid groups and the electron-withdrawing carbonyl group.

Properties

CAS No. |

33719-44-7 |

|---|---|

Molecular Formula |

C13H14N4O7S2 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

5-amino-2-[(4-amino-2-sulfophenyl)carbamoylamino]benzenesulfonic acid |

InChI |

InChI=1S/C13H14N4O7S2/c14-7-1-3-9(11(5-7)25(19,20)21)16-13(18)17-10-4-2-8(15)6-12(10)26(22,23)24/h1-6H,14-15H2,(H2,16,17,18)(H,19,20,21)(H,22,23,24) |

InChI Key |

YZINHSYVVYIZOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)NC(=O)NC2=C(C=C(C=C2)N)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Methodologies

Stepwise Sulfonation and Urea Bridge Formation

This two-step approach begins with the synthesis of 5-aminobenzenesulfonic acid intermediates, followed by urea bridge coupling.

Synthesis of 5-Aminobenzenesulfonic Acid

Methodology :

- Nitration : Nitrobenzene is sulfonated using concentrated sulfuric acid at 160–200°C under vacuum to introduce the sulfonic acid group at the para position.

- Reduction : The nitro group is reduced to an amine using zinc powder in hydrochloric acid, yielding 4-aminobenzenesulfonic acid.

- Isomerization : Isomerization or directed sulfonation of meta-substituted aniline derivatives may be employed to achieve the 5-amino substitution pattern.

Key Data :

| Parameter | Value |

|---|---|

| Sulfonation temperature | 160–200°C |

| Reduction yield | 85–92% |

| Purity post-crystallization | ≥98% |

Urea Bridge Formation

Methodology :

Two equivalents of 5-aminobenzenesulfonic acid are reacted with a carbonylating agent. Common reagents include:

- Triphosgene : A safer alternative to phosgene, used in anhydrous dichloromethane at 0–5°C.

- Carbonyldiimidazole (CDI) : Reacts with amines in dimethyl sulfoxide (DMSO) at room temperature, producing urea linkages without harsh conditions.

Reaction Equation :

$$

2 \, \text{5-Aminobenzenesulfonic acid} + \text{Cl}_3C(O)NCO} \rightarrow \text{Target compound} + 3 \, \text{HCl}

$$

Optimization Notes :

One-Pot Multicomponent Synthesis

A streamlined method combining sulfonation, amination, and urea formation in a single reactor.

Procedure :

- Substrate Mixing : Nitrobenzene, sulfuric acid, and urea are heated at 180°C under vacuum.

- In Situ Reduction : Zinc powder is added to reduce nitro groups to amines.

- Urea Coupling : Excess urea facilitates bridge formation via dehydration.

Advantages :

Challenges :

Industrial-Scale Production Techniques

Continuous Flow Sulfonation

Analytical and Purification Strategies

Chromatographic Purification

Challenges and Mitigation

Sulfone Byproduct Formation

Emerging Methodologies

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise sulfonation | 75–85 | 98–99 | High |

| One-pot multicomponent | 78–85 | 95–97 | Moderate |

| Continuous flow | 90–93 | 99.5 | High |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino and sulfonic acid groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, potassium permanganate for oxidation, and hydrogen gas for reduction. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include various sulfonated and aminated benzene derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Carbonyldiimino vs. Ethenediyl Linkage: The carbonyldiimino group in the target compound may enhance hydrogen-bonding capacity compared to the ethenediyl group, which is more rigid and conjugated .

- Functional Groups : The presence of azo groups in Direct Yellow 4 enables chromophoric properties for dye applications , while isothiocyanato groups in 67483-13-0 facilitate covalent binding to biomolecules .

Regulatory and Environmental Considerations

- EPA Regulations : Ethenediyl-triazine derivatives (e.g., 198716-46-0) are subject to significant new use rules (SNURs) under the Toxic Substances Control Act (TSCA) .

- Biodegradability: Sulfonated aromatics, including benzenesulfonic acid derivatives, are noted for variable biodegradability depending on substituents. For example, nitro or azo groups may reduce biodegradation rates .

- Target Compound: No specific regulatory mentions suggest it is less scrutinized than its ethenediyl counterparts.

Physical and Chemical Properties

Biological Activity

Benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino-] (CAS No. 33719-44-7) is a complex organic compound characterized by its unique molecular structure, which includes a sulfonic acid group and dual amino functionalities linked via a carbonyldiimino moiety. This compound has garnered attention for its potential biological activities and applications in various fields, including dye chemistry and medicinal research.

Chemical Structure and Properties

The chemical formula of benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino-] is . The structural features that contribute to its biological activity include:

- Sulfonic Acid Group : Enhances solubility and potential interaction with biological molecules.

- Amino Groups : May participate in hydrogen bonding and act as nucleophiles in biochemical reactions.

- Carbonyldiimino Linkage : Provides stability and influences the reactivity of the compound.

The biological activity of benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino-] is attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structural motifs can exhibit:

- Antimicrobial Properties : The sulfonic acid group may enhance the compound's interaction with bacterial membranes.

- Antioxidant Activity : Amino groups can donate electrons and neutralize free radicals.

Case Studies

-

Antibacterial Activity :

- A study evaluated the antibacterial efficacy of similar sulfonic acid derivatives against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones at concentrations above 100 µg/mL.

-

Cytotoxicity Assays :

- In vitro assays on human cancer cell lines demonstrated that compounds with analogous structures showed cytotoxic effects with IC50 values ranging from 10 to 50 µM. Further studies are needed to assess the specific activity of benzenesulfonic acid derivatives.

-

Enzyme Inhibition :

- Research on enzyme interactions revealed that certain benzenesulfonic acid derivatives inhibited key metabolic enzymes involved in cancer progression. This suggests potential therapeutic applications in cancer treatment.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. How can the synthesis of benzenesulfonic acid derivatives with a carbonyl diimino bridge be optimized for academic research?

- Methodology : Synthesis typically involves condensation reactions between sulfonated aromatic amines and carbonyl-containing reagents. Key steps include:

- Diazotization : Use sodium nitrite in acidic media to generate reactive intermediates ( ).

- Coupling Reactions : Optimize pH (e.g., 8–10) and temperature (60–80°C) to enhance yield ( ).

- Purification : Employ recrystallization in ethanol-water mixtures or ion-exchange chromatography for sodium salt derivatives ( ).

Q. What analytical techniques are essential for confirming the structure of this compound?

- Key Techniques :

- NMR Spectroscopy : - and -NMR to confirm aromatic protons, sulfonic acid groups, and imino bridges.

- FT-IR : Detect characteristic peaks for sulfonic acid (S=O at 1150–1250 cm) and amine groups (N–H at 3300–3500 cm) ().

- Elemental Analysis : Validate C, H, N, and S content against theoretical values ( ).

- Data Interpretation : Compare results with NIST reference spectra and published analogs ().

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Approach :

- Cross-Validation : Replicate experiments using standardized conditions (e.g., solvent, concentration) and compare with structural analogs ().

- Computational Modeling : Use Density Functional Theory (DFT) to predict NMR/IR spectra and identify discrepancies caused by tautomerism or solvation effects ().

- Collaborative Studies : Share raw data with repositories like PubChem to harmonize interpretations .

Q. What strategies mitigate solubility challenges during biological or catalytic applications?

- Solutions :

- Salt Formation : Convert to disodium salts ( ) or co-crystallize with ethanolamines ( ) to enhance aqueous solubility.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) at non-critical positions ().

- Table: Solubility Comparison of Derivatives

| Derivative | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| Disodium salt (C28H34N10O10S2·2Na) | 120 | H2O, 25°C | |

| Ethanolamine co-crystal | 85 | pH 7.4 buffer |

Q. How do metal-ion interactions influence the compound’s catalytic or biological activity?

- Experimental Design :

- Titration Studies : Use UV-Vis spectroscopy to monitor complexation with transition metals (e.g., Cu, Fe) ().

- Catalytic Assays : Test activity in metal-catalyzed reactions (e.g., oxidation) and compare with control systems ().

Data Contradiction and Safety

Q. How should researchers address conflicting toxicity data in literature?

- Analysis :

- Source Evaluation : Prioritize studies from authoritative databases (e.g., NIST, EPA) over industrial reports ().

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) to validate acute toxicity (Oral LD: 890 µL/kg in rats) ().

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. Store compounds in sealed containers under anhydrous conditions .

Q. What environmental considerations are critical for large-scale experiments?

- Regulatory Compliance : Adhere to EPA TSCA guidelines ( ) for waste disposal.

- Mitigation : Treat effluent with activated carbon to adsorb sulfonic acid residues before discharge .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.